An In-depth Technical Guide to the Chemical Properties of 3-Azidopropanol for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3-Azidopropanol for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Azidopropanol is a versatile bifunctional linker molecule that has garnered significant attention in the fields of chemical biology, drug discovery, and materials science. Its unique structure, featuring both a reactive azide group and a versatile hydroxyl functionality, makes it an invaluable tool for a wide range of bioconjugation and synthetic applications. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of 3-azidopropanol, with a focus on its utility for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
3-Azidopropanol is a colorless liquid at room temperature, miscible with water and polar organic solvents.[1] Its key properties are summarized in the tables below.
Table 1: Physical Properties of 3-Azidopropanol
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₇N₃O | [1] |
| Molecular Weight | 101.11 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.095 g/mL at 25 °C | [2] |
| Boiling Point | 64 °C at 2 Torr | [3] |
| Flash Point | 87.77 °C (closed cup) | [2][3] |
| Refractive Index | n20/D 1.461 | [2] |
| Solubility | Miscible with water and polar organic solvents | [1] |
Table 2: Chemical and Spectroscopic Properties of 3-Azidopropanol
| Property | Description | Reference(s) |
| IUPAC Name | 3-azidopropan-1-ol | [1] |
| CAS Number | 72320-38-8 | [1] |
| Key Functional Groups | Azide (-N₃), Hydroxyl (-OH) | [1][4] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.74-3.71 (t, J = 6 Hz, 2H), 3.45-3.41 (t, J = 6.58 Hz, 2H), 2.06 (br, s, 1H), 1.84-1.78 (qi, J = 6.31, 2H) | [5] |
| ¹³C NMR (100.4 MHz, CDCl₃) | δ (ppm): 59.89 (C-1), 48.54 (C-3), 31.51 (C-2) | [5] |
| IR Spectroscopy (ATR) | 2089 cm⁻¹ (N₃ stretch) | [5] |
Synthesis and Purification
A common and effective method for the synthesis of 3-azidopropanol is the nucleophilic substitution of a halo-propanol with sodium azide.
Experimental Protocol: Synthesis of 3-Azidopropanol
Materials:
-
3-bromo-1-propanol
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-bromo-1-propanol (e.g., 10 g, 71.94 mmol) and sodium azide (e.g., 18.7 g, 287.79 mmol) in a mixture of acetone and water (e.g., 120/20 mL).
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the acetone under reduced pressure.
-
Add water (e.g., 100 mL) to the residue and extract the aqueous phase with diethyl ether (e.g., 3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under vacuum to yield 3-azidopropanol as a colorless oil.[5]
Purification: The crude product can be further purified by distillation under reduced pressure.[3]
Synthesis of 3-Azidopropanol.
Chemical Reactivity and Applications in Drug Development
The utility of 3-azidopropanol stems from its two distinct functional groups, which can be reacted orthogonally.
The Azide Group: A Gateway to "Click" Chemistry
The azide moiety is a key player in "click" chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility.[6] 3-Azidopropanol is a versatile reagent for two main types of click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[7]
The CuAAC reaction is a highly efficient method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.[6]
Experimental Protocol: CuAAC Reaction of 3-Azidopropanol with Phenylacetylene
Materials:
-
3-Azidopropanol
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or THF)
Procedure:
-
In a reaction vessel, dissolve phenylacetylene (e.g., 0.50 mmol) and 3-azidopropanol (e.g., 0.55 mmol) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.
-
Add the catalyst solution to the solution of the azide and alkyne.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is worked up by extraction and the product, 3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-ol, is purified by chromatography.[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with azides without the need for a catalyst.[8] This is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[8]
Experimental Protocol: SPAAC Reaction of an Azide-Modified Protein with a DBCO-Functionalized Molecule
This protocol describes a general workflow for labeling a protein that has been modified to contain an azide group, for which 3-azidopropanol can be a precursor for the modifying agent.
Materials:
-
Azide-modified protein
-
DBCO-functionalized molecule (e.g., a fluorescent dye or biotin)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Dissolve the azide-modified protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then add it to the protein solution. A slight molar excess of the DBCO reagent is typically used.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.
-
The labeled protein can be purified from excess reagents using size-exclusion chromatography or dialysis.[9]
Experimental workflow for protein labeling via SPAAC.
The Hydroxyl Group: A Handle for Further Functionalization
The primary hydroxyl group of 3-azidopropanol provides a versatile handle for further chemical modifications. It can be:
-
Esterified or etherified to introduce other functional groups or linkers.
-
Oxidized to an aldehyde or carboxylic acid for subsequent reactions.
-
Activated for coupling with amines to form carbamates.[1]
This dual functionality allows for the construction of complex bioconjugates and heterobifunctional linkers.
Applications in Drug Discovery and Development
The unique properties of 3-azidopropanol make it a valuable tool in various stages of drug discovery and development.
-
Bioconjugation: It is widely used to attach probes, such as fluorescent dyes or biotin, to biomolecules for imaging and detection purposes.[9] It can also be used to link drugs to targeting moieties, such as antibodies, to create antibody-drug conjugates (ADCs).
-
Prodrug Synthesis: The hydroxyl group can be used to attach a pro-moiety to a drug, which can then be cleaved in vivo to release the active pharmaceutical ingredient.
-
Synthesis of Bioactive Molecules: The azide group can be converted to an amine via Staudinger reduction, providing a route to novel amine-containing compounds. The triazole ring formed via click chemistry is a stable, isosteric replacement for an amide bond and can be incorporated into the scaffold of bioactive molecules.
-
PET Imaging Agents: The facile and efficient nature of click chemistry makes it suitable for the late-stage introduction of positron-emitting radionuclides (e.g., ¹⁸F) into molecules for use as PET imaging agents.[10] 3-Azidopropanol can serve as a precursor for the azide-containing component in such syntheses.
Safety and Handling
3-Azidopropanol is a potentially hazardous chemical and should be handled with appropriate safety precautions.
-
Toxicity: It is harmful if swallowed.[11]
-
Stability: Organic azides can be energetic and potentially explosive, especially when heated or in the presence of certain metals. It is important to avoid heating the neat compound to high temperatures and to use appropriate shielding.
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from heat and sources of ignition.[12]
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a thorough safety review and risk assessment before handling 3-azidopropanol. Always consult the Safety Data Sheet (SDS) and follow established laboratory safety procedures.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors [beilstein-journals.org]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modular Strategies for PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 12. Click Chemistry [organic-chemistry.org]
